molecular formula C12H19N B2914433 (2R)-3-Benzylpentan-2-amine CAS No. 2248212-81-7

(2R)-3-Benzylpentan-2-amine

Cat. No.: B2914433
CAS No.: 2248212-81-7
M. Wt: 177.291
InChI Key: KOUNZUPXGIVFIA-RWANSRKNSA-N
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Description

(2R)-3-Benzylpentan-2-amine is an organic compound characterized by a benzyl group attached to the third carbon of a pentane chain, with an amine group on the second carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Benzylpentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 3-benzylpentan-2-one.

    Reductive Amination: The key step involves the reductive amination of 3-benzylpentan-2-one using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Catalytic Hydrogenation: Employing metal catalysts like palladium or platinum on carbon to facilitate the reduction process.

    Chiral Catalysts: Using chiral catalysts to directly produce the desired enantiomer without the need for separate resolution steps.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Benzylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-3-Benzylpentan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-Benzylpentan-2-amine involves its interaction with specific molecular targets:

    Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Enzyme Inhibition: It can inhibit or activate enzymes, affecting metabolic processes.

    Pathways Involved: The compound may modulate pathways such as the MAPK signaling pathway or the PI3K-Akt pathway, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Benzylpentan-2-amine: The enantiomer of (2R)-3-Benzylpentan-2-amine with different spatial arrangement.

    3-Benzylpentan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    3-Phenylpropan-1-amine: A structurally similar compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-3-benzylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNZUPXGIVFIA-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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